molecular formula C24H24N4O4 B2652932 2-(3,4-dimethoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 946278-18-8

2-(3,4-dimethoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2652932
CAS No.: 946278-18-8
M. Wt: 432.48
InChI Key: WEMMEVYLEXGOCX-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H24N4O4 and its molecular weight is 432.48. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiproliferative Activities

Some novel derivatives, including those with structural elements similar to 2-(3,4-Dimethoxyphenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These compounds have been found to exhibit good to moderate activities against various test microorganisms, including pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. In addition, some compounds showed potent activity against tested Gram-positive bacteria. The anti-proliferative activity of these compounds was evaluated against several cancer cell lines, including prostate cancer (PC3), human colorectal cancer (HCT-116), human hepatocellular carcinoma (HePG-2), human epithelioid carcinoma (HeLa), and human breast cancer (MCF7) cell lines, where some compounds demonstrated optimum anti-proliferative activity (Al-Wahaibi et al., 2021).

Chemical Transformations and Reactivity

Studies focusing on similar compounds have explored their reactivity under various chemical conditions, leading to the creation of novel heterocyclic systems. These studies reveal the potential of these compounds for further chemical transformations, demonstrating their versatility in synthetic organic chemistry. The chemical reactivity of these compounds towards nucleophilic reagents has been a subject of interest, leading to the synthesis of a variety of novel compounds with potential biological activities (Ibrahim & El-Gohary, 2016).

Synthesis and Biological Evaluation

A series of derivatives have been synthesized and characterized, with further evaluation of their antimicrobial activities. These studies have led to the identification of compounds with moderate to good antimicrobial activity against a range of bacterial and fungal strains. The synthesis and biological evaluation of these compounds highlight the importance of structural modifications in enhancing their biological activities, making them significant for the development of new therapeutic agents (Jadhav et al., 2017).

Antifungal and Antibacterial Potentials

Novel compounds bearing structural similarities to 2-(3,4-Dimethoxyphenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile have been synthesized and characterized for their potential antifungal and antibacterial properties. Some of these compounds have shown promising results, indicating their potential as lead compounds for the development of new antifungal and antibacterial agents. The investigation into their solubility, partitioning processes in biologically relevant solvents, and their interactions at the molecular level provides valuable insights into their mechanism of action and potential therapeutic applications (Volkova et al., 2020).

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-16-6-4-5-7-18(16)23(29)27-10-12-28(13-11-27)24-19(15-25)26-22(32-24)17-8-9-20(30-2)21(14-17)31-3/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMMEVYLEXGOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC(=C(C=C4)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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